molecular formula C10H8BrFN2O B13683202 2-(3-Bromo-4-fluorophenyl)imidazole-5-methanol

2-(3-Bromo-4-fluorophenyl)imidazole-5-methanol

Cat. No.: B13683202
M. Wt: 271.09 g/mol
InChI Key: UAKVPSJOIHKLBK-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, and a hydroxymethyl group attached to the imidazole ring. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-fluorophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-4-fluoroaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting intermediate is then subjected to a reduction reaction to introduce the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the imidazole ring and subsequent functionalization.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • Oxidation products include the corresponding aldehyde or carboxylic acid.
  • Reduction products include the hydrogenated derivative.
  • Substitution products depend on the nucleophile used, resulting in various substituted imidazole derivatives.

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)imidazole-5-methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for certain targets. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

  • 2-(3-Bromo-4-chlorophenyl)imidazole-5-methanol
  • 2-(3-Bromo-4-methylphenyl)imidazole-5-methanol
  • 2-(3-Bromo-4-nitrophenyl)imidazole-5-methanol

Comparison:

  • Uniqueness: The presence of a fluorine atom in 2-(3-Bromo-4-fluorophenyl)imidazole-5-methanol distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity.
  • Chemical Properties: The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a potentially more effective drug candidate.
  • Biological Activity: The specific substitution pattern on the phenyl ring can affect the compound’s biological activity, with the fluorine atom potentially enhancing its antimicrobial or anticancer properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H8BrFN2O

Molecular Weight

271.09 g/mol

IUPAC Name

[2-(3-bromo-4-fluorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H8BrFN2O/c11-8-3-6(1-2-9(8)12)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14)

InChI Key

UAKVPSJOIHKLBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(N2)CO)Br)F

Origin of Product

United States

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